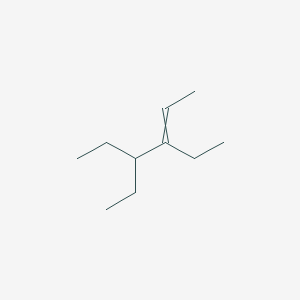

3,4-Diethyl-2-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

3,4-diethylhex-2-ene |

InChI |

InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5,10H,6-8H2,1-4H3 |

InChI Key |

WTCHQGKPTSGKHU-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=CC)CC |

Canonical SMILES |

CCC(CC)C(=CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3,4-Diethyl-2-hexene

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,4-diethyl-2-hexene, a branched alkene with the molecular formula C10H20. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. The guide covers its physical and chemical properties, spectroscopic data, and safety information. All quantitative data are summarized in structured tables for ease of reference. Additionally, a representative experimental workflow for its synthesis and characterization is provided, along with a diagrammatic representation using the DOT language.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon. It exists as two geometric isomers, (E)-3,4-diethyl-2-hexene and (Z)-3,4-diethyl-2-hexene. The properties of these isomers can differ slightly. A related isomer, 3,4-diethyl-3-hexene, is also known. The general properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H20 | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1] |

| IUPAC Name | 3,4-diethylhex-2-ene | [1] |

| CAS Number | 19398-79-9 (for the mixture or unspecified isomer) | [1] |

| 59643-70-8 (for (E)-isomer) | [2] | |

| 868-46-2 (for 3,4-diethyl-3-hexene) | [4] | |

| Boiling Point | 431.80 K (158.65 °C) (Joback Calculated) | [5] |

| 170.1 °C at 760 mmHg (for 3,4-diethyl-3-hexene) | [4] | |

| Melting Point | 168.42 K (-104.73 °C) (Joback Calculated) | [5] |

| Density | 0.75 g/cm³ (for 3,4-diethyl-3-hexene) | [4] |

| Flash Point | 46.5 °C (for 3,4-diethyl-3-hexene) | [4] |

| Water Solubility | log10WS = -3.62 (Crippen Calculated) | [5] |

| Octanol/Water Partition Coefficient | logPoct/wat = 3.779 (Crippen Calculated) | [5] |

| Vapor Pressure | 1.98 mmHg at 25 °C (for 3,4-diethyl-3-hexene) | [4] |

| Refractive Index | 1.428 (for 3,4-diethyl-3-hexene) | [4] |

Synthesis and Characterization

A common method for the synthesis of alkenes is the dehydration of alcohols. For this compound, a plausible synthetic route is the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol. This reaction typically yields a mixture of isomers, including the (E) and (Z) isomers of this compound and 3,4-diethyl-3-hexene. The separation of these isomers can be achieved by techniques such as preparative gas-liquid chromatography (GLC).

The characterization of the synthesized compound and its isomers involves various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

2.1.1. Synthesis of this compound via Dehydration of 3,4-Diethyl-3-hexanol (Representative Protocol)

This protocol is based on the general procedure for the acid-catalyzed dehydration of tertiary alcohols.

-

Materials: 3,4-diethyl-3-hexanol, concentrated sulfuric acid (or oxalic acid), anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.

-

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, place 3,4-diethyl-3-hexanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently to initiate the dehydration reaction.

-

The alkene product, along with water, will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation to yield a mixture of isomeric 3,4-diethylhexenes.

-

For separation of the (E) and (Z) isomers, preparative gas-liquid chromatography can be employed.

-

2.1.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

A small volume of the solution is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of isomers is achieved based on their differential partitioning between the mobile and stationary phases.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of the alkyl groups around 2850-2960 cm⁻¹ and C-H bending vibrations in the 1370-1470 cm⁻¹ region. A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene like this, is expected to be weak and in the range of 1665-1675 cm⁻¹. The NIST Chemistry WebBook indicates that an IR spectrum is available for (E)-3,4-diethyl-2-hexene.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the number of similar alkyl protons. The vinyl proton on the double bond (for the 2-hexene isomer) would appear in the downfield region, typically around 5.0-5.5 ppm. The signals for the ethyl and methyl protons would be in the upfield region (around 0.8-2.2 ppm), with splitting patterns determined by the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm. The sp³ hybridized carbons of the alkyl groups would appear in the upfield region (10-40 ppm). The (E) and (Z) isomers would be distinguishable by slight differences in the chemical shifts of the carbons near the double bond due to steric effects.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of 140. Fragmentation would likely involve allylic cleavage, leading to stable carbocations. For the related compound 3,4-diethyl-3-hexene, the top peaks in the mass spectrum are observed at m/z 69, 55, and 41.[6] A similar fragmentation pattern would be expected for this compound.

Safety Information

Detailed toxicological properties of this compound have not been thoroughly investigated. However, as with many volatile hydrocarbons, it should be handled with appropriate safety precautions.

-

Hazards: It is likely to be a flammable liquid and vapor.[7] Vapors may form explosive mixtures with air.[8] Inhalation of high concentrations of vapors may cause dizziness, and skin contact may cause irritation.

-

Precautions: Handle in a well-ventilated area, away from heat, sparks, and open flames.[7][8] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[8]

-

First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water. Seek medical attention if irritation persists.[8]

Visualizations

The following diagrams illustrate the synthesis and characterization workflow and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

References

- 1. This compound | C10H20 | CID 143629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(E) [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. 3,4-diethylhex-3-ene | 868-46-2 [chemnet.com]

- 5. This compound(E) (CAS 59643-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3,4-Diethyl-3-hexene | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Diethyl-2-hexene, with a focus on its (E)-isomer. This document details available quantitative data, outlines relevant experimental protocols for property determination, and illustrates the synthetic pathway for its preparation.

Core Physicochemical Data

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2][3] The properties of this alkene are influenced by its molecular structure, particularly the presence and configuration of the carbon-carbon double bond. The following table summarizes the key physicochemical data for (E)-3,4-Diethyl-2-hexene. It is important to note that experimentally determined values for some properties of this specific compound are scarce in publicly available literature; therefore, where experimental data is unavailable, calculated values or data from analogous compounds are provided with clear notation.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₀H₂₀ | Experimental | [1][2][3] |

| Molecular Weight | 140.27 g/mol | Calculated | [4][5] |

| CAS Number | 59643-70-8 ((E)-isomer) | Identifier | [2][3] |

| Boiling Point | Not explicitly stated; the (E)-isomer is referred to as the "high-boiling isomer" compared to the (Z)-isomer. For the related isomer 3,4-diethylhex-3-ene, a boiling point of 170.1°C at 760 mmHg is reported. | Inferred / Analogue | [6][7] |

| Melting Point | Data not available | - | - |

| Density | For the related isomer 3,4-diethylhex-3-ene, a density of 0.75 g/cm³ is reported. | Analogue | [7] |

| Solubility in Water | Insoluble.[1] As an analogue, the solubility of 1-decene in water at 25°C is approximately 0.57 mg/L. | General Property / Analogue | [1][8] |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents such as hexane, diethyl ether, and acetone. | General Property | [1] |

| Physical State | Liquid at room temperature. | General Property | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the dehydration of the corresponding alcohol, 3,4-diethyl-3-hexanol.[6] This section details the experimental protocol for this synthesis and subsequent characterization, as well as general procedures for determining key physicochemical properties.

Synthesis of (E)- and (Z)-3,4-Diethyl-2-hexene

A mixture of (E)- and (Z)-isomers of this compound can be synthesized via the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 3,4-diethyl-3-hexanol and a catalytic amount of a dehydrating agent, such as oxalic acid.[6]

-

Dehydration: Heat the mixture gently. The alkene products, being more volatile than the starting alcohol, will distill over as they are formed.

-

Work-up: Collect the distillate, which will be a mixture of the (E) and (Z) isomers of this compound and water. Separate the organic layer from the aqueous layer using a separatory funnel.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then purify by fractional distillation to separate the alkene mixture from any remaining starting alcohol or byproducts.

-

Isomer Separation: The (E) and (Z) isomers can be separated by preparative gas-liquid chromatography (GLC).[6]

-

Characterization: The identity and stereochemistry of the isomers are confirmed using spectroscopic methods, primarily ¹H NMR and ¹³C NMR spectroscopy.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[9][10]

Determination of Physicochemical Properties

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of liquid alkenes like this compound.

Boiling Point Determination (Micro-method):

-

A small amount of the purified liquid is placed in a capillary tube, which is then attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The temperature is raised gradually until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then slightly reduced, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination:

-

A pycnometer (a small glass flask of known volume) is weighed empty.

-

It is then filled with the sample liquid and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination:

-

Qualitative Assessment: To a test tube containing a small amount of the solvent (e.g., water, ethanol, hexane), add a few drops of this compound.

-

Agitate the mixture and observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).

-

For quantitative determination in a specific solvent, a known mass of the alkene can be added to a known volume of the solvent until saturation is reached. The concentration of the saturated solution can then be determined using techniques like gas chromatography.

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the bulk properties such as boiling point, density, and solubility.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound(E) [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound(E) (CAS 59643-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C10H20 | CID 143629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-diethylhex-3-ene | 868-46-2 [chemnet.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. memphis.edu [memphis.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3,4-Diethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 3,4-diethyl-2-hexene, a tetrasubstituted alkene. The focus is on its geometric isomerism, structural determination, and synthetic approaches. While detailed experimental spectroscopic data is located in specialized literature not accessible during this search, this guide furnishes foundational knowledge, computed data, and a framework for its experimental analysis.

Molecular Structure and Identification

This compound is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀.[1] Its structure consists of a six-carbon hexene backbone with a double bond located at the second carbon position (C2). Two ethyl groups are attached as substituents at the third and fourth carbon positions (C3 and C4).

Table 1: Molecular Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 3,4-diethylhex-2-ene | [1] |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| CAS Number | 19398-79-9 | [1] |

Stereochemistry: (E)/(Z) Geometric Isomerism

The presence of a double bond at the C2-C3 position, with two different substituent groups on each carbon of the double bond, gives rise to geometric isomerism. The stereochemistry of this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign either an (E) or (Z) configuration.

-

(Z)-3,4-diethyl-2-hexene: The high-priority groups on each carbon of the double bond are on the same side (Zusammen in German).

-

(E)-3,4-diethyl-2-hexene: The high-priority groups on each carbon of the double bond are on opposite sides (Entgegen in German).

To determine the configuration, we assign priorities to the substituents on C2 and C3:

-

On Carbon 2 (C2):

-

Attached groups: a methyl group (-CH₃) and a hydrogen atom (-H).

-

Priority: The methyl group has a higher priority than the hydrogen atom based on atomic number.

-

-

On Carbon 3 (C3):

-

Attached groups: an ethyl group (-CH₂CH₃) and a sec-butyl group (-CH(CH₂CH₃)CH₃), which is part of the main chain.

-

Priority: The sec-butyl group has a higher priority than the ethyl group.

-

The relative positions of the highest-priority groups (methyl on C2 and sec-butyl on C3) determine the E/Z configuration.

The logical workflow for determining the stereochemistry of any alkene like this compound is outlined below.

Physicochemical and Spectroscopic Data

Experimentally determined data for both isomers of this compound are limited in publicly accessible databases. The primary literature source, "Tri- and Tetrasubstituted Alkenes: Synthesis and Assignment of 3,4-Diethylhexene-2," contains detailed ¹H and ¹³C NMR data, which is crucial for distinguishing the isomers, but was not accessible for this review.[2] However, computed properties for the (E)-isomer are available and provide useful estimates.

Table 2: Computed Physicochemical Properties for (E)-3,4-Diethyl-2-hexene

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 431.80 | K | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 37.50 | kJ/mol | [3] |

| Critical Temperature (Tc) | 609.06 | K | [3] |

| Critical Pressure (Pc) | 2239.76 | kPa | [3] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 3.779 | [3] |

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the characterization and assignment of (E) and (Z) isomers of tetrasubstituted alkenes.

-

¹H NMR: The chemical shift of the vinylic proton on C2 would be a key indicator. Steric compression in the (Z)-isomer typically causes the vinylic proton to appear at a different chemical shift compared to the (E)-isomer.

-

¹³C NMR: The chemical shifts of the allylic carbons and the carbons of the double bond (C2 and C3) are sensitive to the stereochemistry. Differences in these shifts between the E and Z isomers are used for unambiguous assignment.[2]

Infrared (IR) spectroscopy can confirm the presence of the C=C double bond, typically absorbing in the 1660-1675 cm⁻¹ region for tetrasubstituted alkenes.[4]

Experimental Protocols: Synthesis

A documented method for the synthesis of this compound is the dehydration of the precursor alcohol, 3,4-diethylhexan-3-ol, using oxalic acid. This reaction typically yields a mixture of the (Z) and (E) isomers, which can then be separated by techniques such as preparative gas chromatography.[2]

Conceptual Synthesis Workflow

The general process involves two main stages: the synthesis of the tertiary alcohol followed by its dehydration.

-

Synthesis of 3,4-Diethylhexan-3-ol: This can be achieved via a Grignard reaction. Reacting 3-pentanone with propylmagnesium bromide would yield the desired tertiary alcohol.

-

Dehydration to this compound: Acid-catalyzed dehydration of the alcohol removes a molecule of water to form the alkene. The use of a mild acid like oxalic acid can help control the reaction.[2] The reaction proceeds via an E1 elimination mechanism, which often results in a mixture of stereoisomers.

References

A Technical Guide to the Spectroscopic Analysis of 3,4-Diethyl-2-hexene

This guide provides a comprehensive overview of the expected spectroscopic data for 3,4-diethyl-2-hexene, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment, with protons closer to the double bond expected to appear at a lower field.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.2 - 5.4 | Quartet (q) | 1H | =CH- |

| ~1.9 - 2.1 | Quintet | 1H | -CH(CH2CH3)2 |

| ~1.6 - 1.8 | Doublet of Quartets (dq) | 3H | =C-CH3 |

| ~1.3 - 1.5 | Quartet (q) | 4H | -CH2CH3 |

| ~0.8 - 1.0 | Triplet (t) | 12H | -CH2CH3 |

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments. The sp2 hybridized carbons of the alkene are expected to have the largest chemical shifts.

| Predicted Chemical Shift (ppm) | Assignment |

| ~135 - 145 | C4 |

| ~120 - 130 | C3 |

| ~115 - 125 | C2 |

| ~40 - 50 | C5 |

| ~20 - 30 | -CH2CH3 |

| ~10 - 20 | -CH2CH3 |

| ~10 - 15 | C1 |

| ~10 - 15 | C6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for an alkene. The data presented below is based on the experimental spectrum of its isomer, 3,4-diethyl-3-hexene, obtained from the NIST WebBook.

| Wavenumber (cm-1) | Vibrational Mode |

| ~3000 - 2850 | C-H stretch (sp3) |

| ~3100 - 3000 | =C-H stretch (sp2) |

| ~1670 - 1640 | C=C stretch |

| ~1465 | C-H bend (CH2) |

| ~1375 | C-H bend (CH3) |

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 140.27 g/mol , is predicted to show a molecular ion peak (M+) at m/z 140. The fragmentation pattern is anticipated to be similar to that of 3,4-dimethyl-2-hexene, with cleavage at the allylic and vinylic positions being prominent.

| m/z | Proposed Fragment Ion |

| 140 | [C10H20]+• (Molecular Ion) |

| 111 | [M - C2H5]+ |

| 97 | [M - C3H7]+ |

| 83 | [M - C4H9]+ |

| 69 | [C5H9]+ |

| 55 | [C4H7]+ |

| 41 | [C3H5]+ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6).

-

Ensure the sample is fully dissolved; if necessary, gently warm or vortex the mixture.

-

Filter the solution if any particulate matter is present.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe to the appropriate nucleus (1H or 13C).

-

-

Data Acquisition :

-

For 1H NMR, set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

For 13C NMR, set the spectral width to cover the expected range (typically 0-220 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For 1H NMR, 8-16 scans are often sufficient. For 13C NMR, a larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

-

Acquire the spectrum using an appropriate pulse sequence.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl4, CS2). Transfer the solution to a liquid sample cell.

-

Attenuated Total Reflectance (ATR) : Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrument Setup :

-

Ensure the sample compartment is clean and dry.

-

Record a background spectrum of the empty instrument (or the solvent and cell if a solution is used). This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis :

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with specific functional groups and vibrational modes.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : If the sample is volatile, inject a dilute solution into a gas chromatograph. The GC will separate the components of the mixture before they enter the mass spectrometer.

-

Direct Infusion : Introduce a solution of the sample directly into the ion source via a syringe pump.

-

Direct Insertion Probe : For less volatile liquids or solids, place a small amount of the sample on a probe which is then inserted directly into the ion source and heated.

-

-

Ionization :

-

Select an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Chemical Ionization (CI) is a softer technique that often preserves the molecular ion.

-

-

Mass Analysis :

-

The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight, magnetic sector) based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Acquisition :

-

The detector records the abundance of ions at each m/z value.

-

The data is compiled into a mass spectrum, which is a plot of relative intensity versus m/z.

-

-

Data Analysis :

-

Identify the molecular ion peak (M+) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the fragment ions.

-

Propose logical fragmentation pathways to explain the observed peaks, which can provide structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Synthesis and Structural Elucidation of 3,4-Diethyl-2-hexene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and structural assignment of the (E) and (Z) isomers of 3,4-diethyl-2-hexene. This tetrasubstituted alkene serves as a valuable case study in stereoisomer differentiation using modern spectroscopic techniques. This document outlines detailed experimental protocols, data analysis, and visual workflows to support research and development in organic synthesis and medicinal chemistry.

Synthesis and Separation of Isomers

The synthesis of (E)- and (Z)-3,4-diethyl-2-hexene is most commonly achieved through the acid-catalyzed dehydration of the precursor tertiary alcohol, 3,4-diethylhexan-3-ol. This elimination reaction typically yields a mixture of the geometric isomers, which can then be separated and purified using preparative gas chromatography.

Experimental Protocol: Synthesis via Dehydration of 3,4-Diethylhexan-3-ol

This protocol is a generalized procedure based on common methods for the dehydration of tertiary alcohols.

Materials:

-

3,4-diethylhexan-3-ol

-

Anhydrous oxalic acid (or 85% phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or diethyl ether)

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a distillation head, add 1.0 mole equivalent of 3,4-diethylhexan-3-ol.

-

Add a catalytic amount of anhydrous oxalic acid (approximately 5% by weight relative to the alcohol) or a small volume of 85% phosphoric acid.

-

Heat the mixture gently using a heating mantle. The alkene products will begin to distill as they are formed.

-

Collect the distillate, which will be a mixture of the (E) and (Z) isomers of this compound and water.

-

Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting mixture of isomers can be used for characterization or separated further.

Experimental Protocol: Isomer Separation by Gas Chromatography

The separation of the (E) and (Z) isomers of this compound requires a high-resolution separation technique such as preparative gas chromatography (GC).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a preparative-scale column and a fraction collector.

-

Column: A nonpolar capillary column (e.g., DB-1, DB-5, or similar dimethylpolysiloxane phase) is recommended, as separation will be primarily based on boiling point differences.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 200 °C

-

Detector Temperature: 220 °C

-

Oven Program: Start at a temperature below the boiling point of the isomers (e.g., 100 °C) and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 180 °C.

-

Collection: The separated isomers are collected as they elute from the column. Generally, the lower-boiling (E)-isomer is expected to elute before the (Z)-isomer.

Physicochemical and Spectroscopic Data

The following tables summarize the available and predicted quantitative data for the (E) and (Z) isomers of this compound.

Table 1: Physicochemical Properties

| Property | (E)-3,4-Diethyl-2-hexene | (Z)-3,4-Diethyl-2-hexene |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol |

| CAS Number | 59643-70-8 | Not available |

| Boiling Point | 156-158 °C | Predicted to be slightly higher than the (E)-isomer |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Assignment | (E)-3,4-Diethyl-2-hexene | (Z)-3,4-Diethyl-2-hexene |

| H1 (CH₃) | ~1.65 ppm (d) | ~1.60 ppm (d) |

| H2 (CH) | ~5.30 ppm (q) | ~5.25 ppm (q) |

| H3-CH₂ | ~2.05 ppm (q) | ~2.15 ppm (q) |

| H3-CH₃ | ~0.95 ppm (t) | ~1.00 ppm (t) |

| H4-CH | ~2.10 ppm (m) | ~2.20 ppm (m) |

| H4-CH₂ | ~1.40 ppm (m) | ~1.50 ppm (m) |

| H4-CH₃ | ~0.90 ppm (t) | ~0.95 ppm (t) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Assignment | (E)-3,4-Diethyl-2-hexene | (Z)-3,4-Diethyl-2-hexene |

| C1 (CH₃) | ~13.5 ppm | ~13.0 ppm |

| C2 (CH) | ~125.0 ppm | ~124.5 ppm |

| C3 (C) | ~138.0 ppm | ~137.5 ppm |

| C3-CH₂ | ~25.0 ppm | ~28.0 ppm |

| C3-CH₃ | ~14.0 ppm | ~14.5 ppm |

| C4 (CH) | ~45.0 ppm | ~42.0 ppm |

| C4-CH₂ | ~26.0 ppm | ~24.0 ppm |

| C4-CH₃ | ~12.0 ppm | ~11.5 ppm |

Table 4: Expected Infrared (IR) Spectroscopic Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C-H stretch (sp³) | 2970-2850 | Strong, characteristic of alkyl groups. |

| C-H bend (CH₂/CH₃) | 1465-1375 | Medium to strong. |

| C=C stretch (alkene) | ~1670 | Weak to medium intensity for a tetrasubstituted alkene. |

Structural Assignment and Spectroscopic Analysis

The unambiguous assignment of the (E) and (Z) stereochemistry relies on a detailed analysis of their NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shift of the vinylic proton (H2) and the allylic protons (H3-CH₂ and H4-CH) are key indicators. Due to steric hindrance between the ethyl groups on the same side of the double bond in the (Z)-isomer, the electronic environment of nearby protons is altered compared to the less sterically crowded (E)-isomer. This is expected to result in slight upfield or downfield shifts for these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides more definitive evidence for the stereochemical assignment. The steric compression between the ethyl groups in the (Z)-isomer will cause the signals for the carbon atoms within these groups (especially the allylic CH₂ and CH carbons) to shift upfield (to a lower ppm value) compared to the corresponding carbons in the (E)-isomer. This phenomenon is known as the "gamma-gauche effect."

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar. The most characteristic absorption will be a weak to medium band around 1670 cm⁻¹ corresponding to the C=C stretching vibration of the tetrasubstituted double bond. The spectra will also show strong C-H stretching vibrations between 2970 and 2850 cm⁻¹ and C-H bending vibrations in the 1465-1375 cm⁻¹ region, characteristic of the ethyl and methyl groups. A key feature for these tetrasubstituted alkenes is the absence of C-H stretching and bending bands associated with vinylic hydrogens (=C-H), which are typically seen for less substituted alkenes.

Visualized Workflows

Synthesis and Separation Workflow

Caption: Workflow for the synthesis and separation of this compound isomers.

Structural Assignment Logic

Caption: Logical workflow for the structural assignment of (E) and (Z) isomers.

Conclusion

The synthesis and structural elucidation of the (E) and (Z) isomers of this compound exemplify a classic workflow in organic chemistry. While the synthesis via dehydration of the corresponding tertiary alcohol is straightforward, the separation and characterization of the resulting geometric isomers require high-resolution analytical techniques. The differentiation of these isomers is primarily achieved through a careful analysis of their ¹H and ¹³C NMR spectra, with the steric effects in the (Z)-isomer providing the key diagnostic markers. This guide provides the necessary theoretical framework and practical considerations for researchers to successfully synthesize, separate, and characterize these and similar tetrasubstituted alkenes.

A Comprehensive Technical Guide to (2E)-3,4-Diethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2E)-3,4-Diethyl-2-hexene, including its chemical identifiers, physicochemical properties, synthesis protocols, and safety considerations. The information is intended for use by professionals in research and development.

Chemical Identification

The compound of interest is an unsaturated hydrocarbon. The stereochemistry of the double bond is specified as (E), indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

| Identifier | Value |

| IUPAC Name | (2E)-3,4-diethylhex-2-ene |

| Synonyms | (E)-3,4-Diethyl-2-hexene, 3,4-Diethyl-trans-2-hexene |

| CAS Number | 59643-70-8 |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| InChI Key | WTCHQGKPTSGKHU-WEVVVXLNSA-N |

A related, non-stereospecific CAS number is 19398-79-9 for 3,4-Diethyl-2-hexene.

Physicochemical Properties

Experimental data for (2E)-3,4-Diethyl-2-hexene is limited in publicly available literature. The following table summarizes computed physicochemical properties for this compound. These values should be used as estimates and validated through experimental measurement where possible.

| Property | Value | Source |

| Molecular Weight | 140.2658 g/mol | NIST |

| XLogP3-AA | 4.6 | PubChem |

| Monoisotopic Mass | 140.156500638 Da | PubChem |

| Complexity | 96.6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Synthesis Protocol

A primary method for the synthesis of this compound is the dehydration of the corresponding alcohol, 3,4-diethylhexan-3-ol. This reaction typically yields a mixture of (Z) and (E) isomers, which can then be separated by techniques such as preparative gas-liquid chromatography (GLC).

Reaction: Dehydration of 3,4-Diethylhexan-3-ol

Reagents:

-

3,4-Diethylhexan-3-ol

-

Dehydrating agent (e.g., oxalic acid, sulfuric acid, or alumina)

-

Anhydrous solvent (if required)

General Experimental Protocol:

-

The precursor, 3,4-diethylhexan-3-ol, can be synthesized via a Grignard reaction between ethylmagnesium bromide and 3-pentanone.

-

The alcohol is then subjected to dehydration. When using a mild acid like oxalic acid, the alcohol is typically heated with the acid.

-

The reaction mixture is heated to a temperature sufficient to effect elimination of water. The temperature will depend on the catalyst used.

-

The alkene products are collected, typically through distillation.

-

The resulting mixture of (E)- and (Z)-3,4-diethyl-2-hexene, along with other potential isomeric byproducts, is then purified.

-

Separation of the (E) and (Z) isomers can be achieved using preparative gas-liquid chromatography.

-

The identity and configuration of the isomers are confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Note: The specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants and catalysts, would need to be optimized for desired yield and selectivity.

Safety and Handling

-

Physical Hazards: Alkenes are often flammable liquids and their vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.

-

Health Hazards: May cause skin and eye irritation. Inhalation of high concentrations of vapors may cause respiratory tract irritation, dizziness, and drowsiness.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator may be required.

-

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This information is provided as a general guide and is not a substitute for a formal risk assessment. Always consult a comprehensive and current Safety Data Sheet for any chemical before use.

Visualizations

The following diagrams illustrate the molecular structure and a general synthesis workflow for (2E)-3,4-Diethyl-2-hexene.

Caption: 2D structure of (2E)-3,4-Diethyl-2-hexene.

An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Diethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the alkene 3,4-Diethyl-2-hexene. Due to a lack of experimentally determined data in publicly accessible literature, this guide focuses on estimated values derived from established computational methods. It also outlines the general experimental protocols for determining such properties in similar organic compounds.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the chemical formula C10H20.[1][2] Its structure consists of a ten-carbon chain with a double bond between the second and third carbon atoms, and ethyl groups attached to the third and fourth carbon atoms. Understanding the thermodynamic properties of this compound is crucial for applications in chemical synthesis, reaction kinetics, and process design.

Estimated Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of this compound. These values have been calculated using the Joback group contribution method.[3] It is important to note that these are theoretical estimations and may differ from experimental values.

Table 1: Key Estimated Thermodynamic Properties of this compound [3]

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | 102.55 | kJ/mol | Joback Method |

| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | -147.58 | kJ/mol | Joback Method |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 17.03 | kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 37.50 | kJ/mol | Joback Method |

| Critical Pressure | Pc | 2239.76 | kPa | Joback Method |

| Normal Boiling Point Temperature | Tboil | 431.80 | K | Joback Method |

| Critical Temperature | Tc | 609.06 | K | Joback Method |

| Normal Melting (Fusion) Point | Tfus | 168.42 | K | Joback Method |

| Critical Volume | Vc | 0.571 | m³/kmol | Joback Method |

Table 2: Other Estimated Physicochemical Properties [3]

| Property | Symbol | Value | Unit | Source |

| Log10 of Water Solubility | log10WS | -3.62 | Crippen Method | |

| Octanol/Water Partition Coefficient | logPoct/wat | 3.779 | Crippen Method | |

| McGowan's Characteristic Volume | McVol | 147.460 | ml/mol | McGowan Method |

Computational Methodology: The Joback Method

The thermodynamic data presented in this guide are primarily derived from the Joback method, a group contribution technique used for the estimation of pure component properties from molecular structure alone.[4][5][6] This method is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[4]

The Joback method involves a three-step process:

-

Structural Decomposition: The molecule is broken down into its fundamental functional groups.

-

Group Contribution Summation: The contributions of each group to a specific property are summed.

-

Property Calculation: The final property is calculated using a formula that incorporates the summed group contributions.

For temperature-dependent properties like ideal gas heat capacity, the Joback method employs a polynomial equation with four parameters.[4] While widely used for its simplicity and broad applicability, the Joback method has limitations. It assumes no interactions between functional groups, which can lead to inaccuracies, particularly for large or small molecules.[4]

General Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed methodologies commonly employed for determining the thermodynamic properties of liquid hydrocarbons.

4.1. Calorimetry for Enthalpy of Formation and Heat Capacity

-

Bomb Calorimetry (for Enthalpy of Combustion):

-

A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen at high pressure (typically 20-30 atm).

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

-

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions):

-

A small, weighed sample is placed in a sealed pan, and an empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled, linear rate.

-

The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

Enthalpies of fusion and vaporization can be determined by integrating the area under the peaks that appear during phase transitions.

-

4.2. Vapor Pressure Measurement

-

Static Method:

-

A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer).

-

The sample is degassed to remove any dissolved air.

-

The vessel is heated to a specific temperature, and the system is allowed to reach equilibrium.

-

The pressure of the vapor in equilibrium with the liquid is recorded.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

-

-

Ebulliometry (Dynamic Method):

-

The liquid is heated to its boiling point at a controlled pressure.

-

The temperature of the boiling liquid and the corresponding pressure are measured simultaneously.

-

The pressure is varied, and the corresponding boiling points are recorded.

-

From the vapor pressure data as a function of temperature, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are interconnected through fundamental equations. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S).

References

- 1. This compound | C10H20 | CID 143629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(E) [webbook.nist.gov]

- 3. This compound(E) (CAS 59643-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

Isomers of 3,4-Diethyl-2-hexene and their stability

An In-depth Technical Guide on the Isomers of 3,4-Diethyl-2-hexene and their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of this compound, detailing their structural diversity and relative thermodynamic stabilities. This document includes a summary of stereochemical possibilities, principles governing stability, detailed experimental protocols for synthesis, separation, and stability determination, and visualizations of isomeric relationships and experimental workflows.

Isomers of this compound

This compound (C₁₀H₂₀) is an alkene that exhibits both geometric and optical isomerism due to the presence of a carbon-carbon double bond and two chiral centers.

Geometric Isomerism (E/Z Isomerism)

The restricted rotation around the C2=C3 double bond gives rise to two geometric isomers: (E)-3,4-diethyl-2-hexene and (Z)-3,4-diethyl-2-hexene. The E/Z designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bonded carbons.

-

(E)-3,4-diethyl-2-hexene: The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-3,4-diethyl-2-hexene: The higher priority groups on each carbon of the double bond are on the same side.

Optical Isomerism (Enantiomers and Diastereomers)

The carbon atoms at positions 3 and 4 are chiral centers, as each is bonded to four different groups. With two chiral centers, a maximum of 2² = 4 stereoisomers are possible for each geometric isomer. These stereoisomers exist as pairs of enantiomers and diastereomers.

The full stereochemical description of each isomer is as follows:

-

(2E,4S,5S)-3,4-diethyl-2-hexene and (2E,4R,5R)-3,4-diethyl-2-hexene (Enantiomeric pair)

-

(2E,4S,5R)-3,4-diethyl-2-hexene and (2E,4R,5S)-3,4-diethyl-2-hexene (Enantiomeric pair)

-

(2Z,4S,5S)-3,4-diethyl-2-hexene and (2Z,4R,5R)-3,4-diethyl-2-hexene (Enantiomeric pair)

-

(2Z,4S,5R)-3,4-diethyl-2-hexene and (2Z,4R,5S)-3,4-diethyl-2-hexene (Enantiomeric pair)

The relationship between these isomers is further illustrated in the diagram below.

Stability of Isomers

General Principles of Alkene Stability:

-

Geometric Isomers (E/Z): Generally, trans (E) isomers are more stable than cis (Z) isomers.[1][2] This is due to steric strain between bulky substituents on the same side of the double bond in the Z isomer.[1][2]

-

Degree of Substitution: More highly substituted alkenes are more stable. This is attributed to hyperconjugation, a stabilizing interaction between the π system of the double bond and adjacent C-H σ-bonds, and the increased strength of sp²-sp³ carbon-carbon bonds compared to sp³-sp³ bonds.[1][2]

-

Diastereomers: Diastereomers have different physical and chemical properties, including stability.[3] The relative stability of diastereomers is determined by the specific spatial arrangement of substituents and the resulting intramolecular steric interactions.

Predicted Stability Order for this compound Isomers:

Based on these principles, the (E)-isomers of this compound are expected to be more stable than their corresponding (Z)-isomers. Within each set of diastereomers, the isomer with the least steric hindrance between the ethyl groups at C3 and C4, and between these groups and the methyl and propyl groups at the ends of the double bond, will be the most stable.

| Isomer Type | General Stability Trend | Rationale |

| Geometric (E vs. Z) | (E)-isomers > (Z)-isomers | Reduced steric strain between substituents on the same side of the double bond.[1][2] |

| Diastereomers | Varies | Depends on the specific 3D arrangement and minimization of steric interactions.[3] |

Experimental Protocols

Synthesis and Separation of (E/Z)-3,4-Diethyl-2-hexene

A mixture of (E)- and (Z)-3,4-diethyl-2-hexene can be synthesized by the dehydration of 3,4-diethylhexan-3-ol.[4] The subsequent separation of the geometric isomers can be achieved using preparative gas chromatography (GC).[4]

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 3,4-diethylhexan-3-ol with a dehydrating agent such as oxalic acid.[4]

-

Dehydration: Gently heat the mixture to initiate the elimination of water and the formation of the alkene products.

-

Product Collection: Collect the distillate, which will be a mixture of (E)- and (Z)-3,4-diethyl-2-hexene and any other isomeric byproducts.

-

Purification: Wash the collected organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

Protocol for Separation by Preparative Gas Chromatography:

-

Instrument: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or polar capillary column, depending on the required selectivity).[5]

-

Column Selection: A polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax), can enhance the separation of geometric isomers.[6]

-

Operating Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Nitrogen at an optimized flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of isomers with different boiling points.[7]

-

Detector: Thermal conductivity detector (TCD) is suitable for preparative work.

-

-

Fraction Collection: Set up a collection system at the detector outlet to trap the individual isomers as they elute from the column.

Separation of enantiomers requires chiral chromatography, a specialized technique.

Determination of Relative Stability by Calorimetry

The relative thermodynamic stabilities of the isolated isomers can be determined by measuring their heats of hydrogenation (ΔH°hydrog).[8][9] The more stable the alkene, the less heat is released upon hydrogenation to the corresponding alkane (3,4-diethylhexane).[8][9]

Protocol for Heat of Hydrogenation Measurement:

-

Calorimeter Setup: Use a reaction calorimeter capable of accurately measuring small changes in temperature.

-

Sample Preparation: Accurately weigh a known amount of the purified alkene isomer and dissolve it in a suitable solvent (e.g., ethanol).

-

Hydrogenation Reaction:

-

Place the solution in the calorimeter.

-

Add a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon).

-

Introduce a known amount of hydrogen gas into the reaction vessel under controlled pressure.

-

-

Data Acquisition: Monitor the temperature change of the system as the hydrogenation reaction proceeds to completion.

-

Calculation: Calculate the heat of hydrogenation from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

-

Comparison: Compare the heats of hydrogenation for the different isomers. A lower absolute value for the exothermic heat of hydrogenation indicates greater stability.[8][9]

Experimental Workflow Visualization

The general workflow for the synthesis, separation, and analysis of the isomers of this compound is depicted below.

References

- 1. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diastereomer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. Video: Relative Stabilities of Alkenes [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 3,4-Diethyl-2-hexene

This in-depth technical guide provides a comprehensive overview of the plausible synthetic routes for 3,4-diethyl-2-hexene, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of direct literature on the synthesis of this specific alkene, this document outlines the most viable methodologies based on established organic chemistry principles and documented syntheses of analogous compounds.

Introduction

This compound is a tetrasubstituted alkene of interest in various fields of chemical research. Its synthesis presents challenges common to the preparation of sterically hindered alkenes, particularly concerning stereoselectivity and yield. This guide explores the most promising synthetic strategies, focusing on the dehydration of a tertiary alcohol precursor.

Proposed Synthetic Pathway

The most logical and direct route to this compound involves a two-step process:

-

Grignard Reaction: Synthesis of the precursor alcohol, 3,4-diethyl-3-hexanol, via the reaction of a Grignard reagent with a ketone.

-

Acid-Catalyzed Dehydration: Elimination of water from the tertiary alcohol to form a mixture of isomeric alkenes, including the target this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Diethyl-3-hexanol via Grignard Reaction

This procedure is based on general protocols for Grignard reactions.[1]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3-Hexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 3-hexanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-diethyl-3-hexanol.

-

Purify the product by vacuum distillation.

Step 2: Acid-Catalyzed Dehydration of 3,4-Diethyl-3-hexanol

This procedure is based on general protocols for the acid-catalyzed dehydration of tertiary alcohols.

Materials:

-

3,4-Diethyl-3-hexanol

-

Concentrated sulfuric acid (or other acid catalyst like phosphoric acid or p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, place 3,4-diethyl-3-hexanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to gently distill the alkene products as they are formed. The boiling points of the expected isomers are in a similar range, so they will likely co-distill.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and fractionally distill to separate the isomeric alkenes. Due to the close boiling points of the isomers, preparative gas chromatography may be necessary for complete separation.

Reaction Mechanisms

Caption: Mechanism of the Grignard reaction for alcohol synthesis.

References

Methodological & Application

Application Note: Synthesis of 3,4-Diethyl-2-hexene via Dehydration of 3,4-Diethylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthesis of 3,4-diethyl-2-hexene through the acid-catalyzed dehydration of 3,4-diethylhexan-3-ol. The primary products of this elimination reaction are the (E) and (Z) stereoisomers of this compound. This document provides a comprehensive protocol for the synthesis, purification, and characterization of the target alkenes. Characterization techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative and spectroscopic data are summarized for clear interpretation and comparison.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. In this application, we focus on the dehydration of the tertiary alcohol, 3,4-diethylhexan-3-ol. The reaction proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The subsequent loss of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond. Due to the structure of the carbocation intermediate, a mixture of (E) and (Z) isomers of this compound is the primary product. The separation and characterization of these isomers are crucial for applications in fine chemical synthesis and drug development, where stereoisomeric purity is often a critical parameter.

Reaction and Mechanism

The acid-catalyzed dehydration of 3,4-diethylhexan-3-ol follows a three-step E1 mechanism:

-

Protonation of the hydroxyl group: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group, water.

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation.

-

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the alkene double bond. The removal of a proton from the C2 position yields this compound.

Due to the free rotation around the C3-C4 single bond in the carbocation intermediate, both (E) and (Z) isomers of this compound are formed.

Experimental Protocols

Materials and Equipment

-

3,4-diethylhexan-3-ol

-

Anhydrous oxalic acid (or concentrated sulfuric acid/phosphoric acid)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

Synthesis of this compound

-

To a round-bottom flask equipped with a magnetic stir bar, add 3,4-diethylhexan-3-ol.

-

Carefully add a catalytic amount of anhydrous oxalic acid (a molar ratio of approximately 1:0.2 of alcohol to oxalic acid is a good starting point). Alternatively, concentrated sulfuric acid or phosphoric acid can be used.

-

Set up a distillation apparatus connected to the flask.

-

Heat the mixture gently with stirring. The product alkenes, being more volatile than the starting alcohol, will distill over with water. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

-

Continue the distillation until no more alkene is collected.

Purification of the Product

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then with brine to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Further purification and separation of the (E) and (Z) isomers can be achieved by preparative gas-liquid chromatography (GLC).[1]

Characterization Data

The dehydration of 3,4-diethylhexan-3-ol yields a mixture of (E)- and (Z)-3,4-diethyl-2-hexene. The characterization and assignment of these isomers are performed using spectroscopic methods.[1]

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Starting Material | 3,4-Diethylhexan-3-ol |

| Product(s) | (E)-3,4-diethyl-2-hexene & (Z)-3,4-diethyl-2-hexene |

| Catalyst | Oxalic Acid |

Table 2: Spectroscopic Data for this compound Isomers

| Technique | (E)-3,4-diethyl-2-hexene | (Z)-3,4-diethyl-2-hexene |

| ¹H NMR (δ, ppm) | Specific shifts for vinylic, allylic, and alkyl protons would be determined after isomer separation. | Specific shifts for vinylic, allylic, and alkyl protons would be determined after isomer separation. |

| ¹³C NMR (δ, ppm) | Distinct signals for sp² and sp³ carbons would be assigned post-separation. | Distinct signals for sp² and sp³ carbons would be assigned post-separation. |

| FTIR (cm⁻¹) | ~3020 (C-H stretch, sp²), ~2960-2850 (C-H stretch, sp³), ~1670 (C=C stretch) | ~3020 (C-H stretch, sp²), ~2960-2850 (C-H stretch, sp³), ~1670 (C=C stretch) |

| GC-MS (m/z) | Molecular Ion (M⁺): 140. Key fragments would be observed. | Molecular Ion (M⁺): 140. Key fragments would be observed. |

Note: Specific NMR chemical shifts are highly dependent on the solvent and instrument frequency. The values presented for FTIR and GC-MS are typical for trisubstituted alkenes.

Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The acid-catalyzed dehydration of 3,4-diethylhexan-3-ol provides a direct route to the synthesis of (E)- and (Z)-3,4-diethyl-2-hexene. The experimental protocol outlined in this application note, coupled with the detailed analytical procedures, enables the successful synthesis, purification, and characterization of these alkene isomers. The provided spectroscopic data serves as a reference for researchers in the fields of organic synthesis and medicinal chemistry for the unambiguous identification of these compounds. The separation of the geometric isomers is a critical step for applications requiring stereochemically pure starting materials.

References

Application Note: Catalytic Intramolecular Cyclization for the Synthesis of 1,2-Diethyl-3-methylcyclopentene from 3,4-Diethyl-2-hexene

Introduction

The synthesis of substituted cyclopentene scaffolds is of significant interest in organic chemistry due to their prevalence in natural products and their utility as versatile building blocks in the synthesis of complex molecules. This application note describes a hypothetical protocol for the acid-catalyzed intramolecular cyclization of the acyclic olefin, 3,4-diethyl-2-hexene, to yield 1,2-diethyl-3-methylcyclopentene. This method provides a potential pathway for the efficient construction of a five-membered carbocycle from a readily available starting material. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking novel methods for the preparation of functionalized cyclic molecules.

Reaction Principle

The proposed catalytic cyclization proceeds via an acid-catalyzed mechanism. A Brønsted or Lewis acid is employed to protonate the double bond of this compound, generating a tertiary carbocation intermediate. Subsequent intramolecular attack of a carbon-carbon single bond onto the carbocationic center leads to the formation of a five-membered ring. The reaction is terminated by the elimination of a proton, yielding the cyclopentene product. The regioselectivity of the cyclization is directed by the formation of the most stable carbocation intermediate and subsequent ring closure.

Experimental Protocols

Materials and Equipment

-

Starting Material: this compound (≥98% purity)

-

Catalyst: Amberlyst® 15 (acidic resin) or Trifluoromethanesulfonic acid (TfOH)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄)

-

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Rotary Evaporator

-

Magnetic Stirrer and Hotplate

-

Protocol 1: Heterogeneous Catalysis using Amberlyst® 15

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 71.3 mmol).

-

Add anhydrous dichloromethane (50 mL) to dissolve the starting material.

-

Add Amberlyst® 15 (2.0 g, 20 wt%) to the solution.

-

Heat the reaction mixture to reflux (approximately 40 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots every hour and analyzing by GC-MS.

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the Amberlyst® 15 catalyst. The catalyst can be washed with DCM, dried, and potentially reused.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography on silica gel (hexane as eluent) to afford 1,2-diethyl-3-methylcyclopentene.

Protocol 2: Homogeneous Catalysis using Trifluoromethanesulfonic Acid (TfOH)

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add this compound (10.0 g, 71.3 mmol) dissolved in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (0.63 mL, 7.13 mmol, 10 mol%) to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor the progress by GC-MS.

-

Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by fractional distillation or flash chromatography to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the two proposed protocols. These values are hypothetical and based on typical yields and selectivities for similar acid-catalyzed cyclization reactions.

| Parameter | Protocol 1 (Amberlyst® 15) | Protocol 2 (TfOH) |

| Catalyst Loading | 20 wt% | 10 mol% |

| Reaction Time | 4 - 6 hours | 1 - 2 hours |

| Temperature | 40 °C (Reflux) | 0 °C |

| Conversion of Starting Material | 85% | 95% |

| Yield of 1,2-Diethyl-3-methylcyclopentene | 70% | 82% |

| Selectivity for Cyclized Product | 82% | 86% |

| Major Byproducts | Dimerized and oligomerized products | Dimerized and oligomerized products |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the catalytic cyclization.

Proposed Reaction Pathway

Caption: Proposed acid-catalyzed reaction pathway.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This application note provides a hypothetical but plausible framework for the catalytic intramolecular cyclization of this compound to form a substituted cyclopentene. The described protocols, utilizing either a heterogeneous or a homogeneous acid catalyst, offer potential routes to this valuable carbocyclic structure. Researchers can adapt and optimize these methodologies for their specific needs in the synthesis of complex organic molecules. Further studies would be required to fully validate and characterize the reaction products and to explore the substrate scope and limitations of this transformation.

Application Notes and Protocols for the Wittig Reaction in Substituted Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954 for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of modern organic synthesis.[1][2][3] It is a highly reliable and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones.[2][4][5] The reaction involves the coupling of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to form a carbon-carbon double bond at a precisely defined location, which is a significant advantage over other alkene synthesis methods like elimination reactions.[6][7] Its broad functional group tolerance and predictable stereochemical outcomes have made it an indispensable tool in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.[8][9]

Reaction Mechanism

The Wittig reaction proceeds in two main stages: the preparation of the phosphorus ylide and its subsequent reaction with a carbonyl compound.

Step 1: Ylide Formation A phosphorus ylide is typically prepared by the reaction of a triarylphosphine, most commonly triphenylphosphine, with an alkyl halide to form a phosphonium salt. This is followed by deprotonation of the phosphonium salt with a strong base to yield the ylide, a species with adjacent positive and negative charges.[6]